molecular formula C11H12ClNO3S B3036016 2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338953-78-9

2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Cat. No.: B3036016
CAS No.: 338953-78-9
M. Wt: 273.74 g/mol
InChI Key: MWFKAGWQAPBSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Complex Compounds In an intricate process, various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized, showcasing remarkable anti-bacterial properties and moderate α-chymotrypsin inhibitory potential. Noteworthy, compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide demonstrated exceptional activity against specific bacterial strains, indicating its significant antimicrobial prowess and potential as a therapeutic agent (Siddiqui et al., 2014).

Synthesis of Clopidogrel Sulfate The compound "(S)-methyl 2-amino-2-(2-chlorophenyl)acetate" was synthesized from racemic 2-amino-2-(2-chlorophenyl) acetic acid, indicating a structured synthesis pathway with advantages such as readily available starting material and suitability for industrialization (Hu Jia-peng, 2012).

N-Arylsulfonyl-2-Aryl(hetaryl)aminoacetic Acids The study outlined the hydrolytic transformations of specific arylsulfonylamino compounds to yield N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids, showcasing the process's efficiency and yield (Rudyakova et al., 2006).

α-Bromophenylacetic Acid Synthesis The synthesis of α-bromophenylacetic acid derivatives was achieved through the reaction of bromine with specific compounds in different solvents, indicating a method for obtaining these derivatives (Ogura et al., 1975).

Biological and Medicinal Applications

Molecular Complex Characterization Structural determination of sulfur atom-tethered quinone containing flexible carboxylic acid and its molecular complex with other compounds was carried out, shedding light on the hydrogen bonding and molecular interactions involved. This study provides insights into the molecular structure and potential applications of these complexes (Singh & Baruah, 2011).

Antimycobacterial Agents A series of 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives were synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, with compound 3f showing significant activity. This highlights the potential of these compounds in antimycobacterial treatment (Ali & Shaharyar, 2007).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKAGWQAPBSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.